2-Keto palmitic acid

Plant Biochemistry α-Oxidation Fatty Acid Metabolism

2-Keto palmitic acid (2-oxohexadecanoic acid, CAS 2570-24-3) is a 16-carbon, straight-chain, long-chain oxo fatty acid, specifically the 2-oxo derivative of hexadecanoic (palmitic) acid. Its structural class, distinct from standard saturated fatty acids due to the α-keto group, confers unique chemical and biological properties, including altered pKa, distinct metabolic intermediacy, and the potential to act as a competitive inhibitor or substrate analog in key lipid pathways.

Molecular Formula C16H30O3
Molecular Weight 270.41 g/mol
CAS No. 2570-24-3
Cat. No. B1239625
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Keto palmitic acid
CAS2570-24-3
Molecular FormulaC16H30O3
Molecular Weight270.41 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCC(=O)C(=O)O
InChIInChI=1S/C16H30O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(17)16(18)19/h2-14H2,1H3,(H,18,19)
InChIKeyZVNHILZUTNYFGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Keto Palmitic Acid (CAS 2570-24-3) for Lipid Signaling & Metabolic Research: Procurement Guide


2-Keto palmitic acid (2-oxohexadecanoic acid, CAS 2570-24-3) is a 16-carbon, straight-chain, long-chain oxo fatty acid, specifically the 2-oxo derivative of hexadecanoic (palmitic) acid [1]. Its structural class, distinct from standard saturated fatty acids due to the α-keto group, confers unique chemical and biological properties, including altered pKa, distinct metabolic intermediacy, and the potential to act as a competitive inhibitor or substrate analog in key lipid pathways [2]. This compound is not interchangeable with palmitic acid or other simple fatty acids; its value in research and industrial applications stems directly from this functional group difference, enabling targeted investigations into α-oxidation, sphingolipid signaling, and fatty acid metabolism [3].

Why 2-Keto Palmitic Acid Cannot Be Substituted with Generic Fatty Acids in Research & Development


Substituting 2-keto palmitic acid with palmitic acid or other 2-hydroxy fatty acid analogs in experimental or production protocols will lead to fundamentally different outcomes and invalidate comparative studies. The α-keto group is not a passive modification; it creates a distinct metabolic node, acting as a specific intermediate in α-oxidation pathways and as a potential inhibitor of enzymes like sphingosine kinases, roles that palmitic acid cannot fulfill [1]. Generic substitution ignores the compound's unique chemical behavior: 2-keto palmitic acid has a lower pKa than its parent acid, influencing its solubility, ionization state at physiological pH, and interactions with lipid membranes and protein binding pockets . Its role as a natural product in species like Ulva pertusa and as a plant α-oxidation intermediate further underscores its specific biological relevance, which is absent in other long-chain fatty acids [2].

Quantitative Evidence for 2-Keto Palmitic Acid (2570-24-3) in Enzyme Studies & Lipidomics


Unique Intermediate in Plant α-Oxidation: A Metabolic Role Palmitic Acid Cannot Fulfill

In a defined plant α-oxidation system, 2-keto palmitic acid is a specific and necessary intermediate in the conversion of palmitic acid to pentadecanal and CO2, a role that palmitic acid itself cannot perform [1]. This pathway is distinct from β-oxidation and is critical for the degradation of 2-hydroxy fatty acids.

Plant Biochemistry α-Oxidation Fatty Acid Metabolism

Differentiation from 2-Hydroxy Analogs: Critical for α-Oxidation Pathway Elucidation

The α-oxidation pathway in cucumber proceeds sequentially: palmitic acid → 2-hydroxy palmitic acid → 2-keto palmitic acid → pentadecanal + CO2 [1]. 2-Keto palmitic acid is the immediate precursor to the chain-shortened aldehyde product, while 2-hydroxy palmitic acid is the precursor to 2-keto palmitic acid.

Lipid Metabolism Enzymology Biochemical Pathways

Altered Chemical Properties vs. Palmitic Acid for Formulation and Solubility

The presence of the α-keto group in 2-keto palmitic acid significantly alters its fundamental physicochemical properties compared to the parent saturated fatty acid, palmitic acid. This is critical for predicting behavior in biological systems and analytical workflows [1].

Physicochemical Properties Formulation Lipidomics

Recommended Research & Industrial Applications for 2-Keto Palmitic Acid (CAS 2570-24-3)


Elucidating Plant α-Oxidation Pathways

Employ 2-keto palmitic acid as a defined intermediate and substrate to characterize the kinetics and mechanism of the decarboxylase enzyme in the α-oxidation pathway. This is a specific and irreplaceable application, as neither palmitic acid nor 2-hydroxy palmitic acid can directly generate pentadecanal [1].

Developing Targeted Lipidomics Methods

Use 2-keto palmitic acid as an authentic standard for the identification and quantification of oxo-fatty acids in complex biological matrices. Its distinct TPSA and chromatographic properties relative to palmitic acid are critical for method development and validation [1].

Investigating Sphingosine Kinase Inhibition

Explore the potential of 2-keto palmitic acid as a lead compound or tool molecule for sphingosine kinase (SK) inhibition. Its structural similarity to sphingoid bases, coupled with the α-keto group, may confer unique isozyme selectivity or binding modes compared to other fatty acid analogs [1].

Studying the Metabolism of Oxidized Lipids

Utilize 2-keto palmitic acid as a model substrate to investigate the cellular uptake, trafficking, and catabolism of oxidized long-chain fatty acids, a class of lipids implicated in various disease states. Its role as a natural product in Ulva pertusa provides a basis for studies on its biological origin and function .

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